![molecular formula C5H5NO B7722190 3-Hydroxypyridine CAS No. 80618-81-1](/img/structure/B7722190.png)
3-Hydroxypyridine
Overview
Description
3-Hydroxypyridine is a monohydroxypyridine where the hydrogen at position 3 in pyridine has been replaced by a hydroxy group . It has been detected as a thermal degradation product from the smoke of the burning leaves of Salvia divinorum, a Mexican psychoactive plant .
Synthesis Analysis
The synthesis of 3-Hydroxypyridine has been reported in several studies . For instance, a study reported the synthesis of 3-hydroxypyridine phosphates . Another study reported the synthesis and structure-activity relationship of 3-Hydroxypyridine-2 .Molecular Structure Analysis
The molecular formula of 3-Hydroxypyridine is C5H5NO . The InChIKey is GRFNBEZIAWKNCO-UHFFFAOYSA-N . The molecular weight is 95.10 g/mol . The IUPAC name is pyridin-3-ol .Chemical Reactions Analysis
3-Hydroxypyridine has been involved in various chemical reactions. For instance, it has been reported that bio-based furfural can be converted into 3-hydroxypyridines over a Raney Fe catalyst . Another study reported that hydroxypyridines are readily converted to the corresponding O-sulphamates and triflates and these derivatives undergo transition metal catalysed C-C coupling reaction .Physical And Chemical Properties Analysis
3-Hydroxypyridine is a beige powder solid with no odor . Its pH is 6 - 6.5 (3 %), melting point/range is 123 - 130 °C / 253.4 - 266 °F, and boiling point/range is 180 °C / 356 °F at 22 mmHg .Scientific Research Applications
Antihypoxic Activity
The new 3-hydroxypyridine derivative 2-ethyl-6-methyl-3-hydroxypyridinium N-acetyl-L-glutamate (EMOP-AG) was synthesized and found to exhibit antihypoxic activity on various models of acute hypoxia in mice .
Neuroprotective Effect
EMOP-AG also had a marked neuroprotective effect on rats with bilateral ligation of common carotid arteries and was more effective in the treatment of neurologic deficiency than other reference drugs .
Prevention of Amnesia
EMOP-AG could prevent amnesia in a step-down passive avoidance situation caused by different factors .
Oxidative Deformylation Process
An unprecedented oxidative dearomatization of 3-hydroxypyridine involving an unexpected deformylation step was reported. The chemical reactivity of the subsequent unreported aza-cylohexadiene-type compound was also explored .
Sulfonation
Under certain conditions, 3-hydroxypyridine forms 25% of 3-hydroxypyridine-2-sulfonic acid .
Therapeutic Applications
Although not directly mentioned, there is a hint that 3-Hydroxypyridine might have potential therapeutic applications in the context of lipid peroxidation in human low-density lipoprotein (LDL) in vitro .
Mechanism of Action
Target of Action
3-Hydroxypyridine primarily targets Monoamine Oxidase (MAO) , an enzyme that plays a key role in the catabolism of catecholamines and indolylalkylamines . It also targets Tyrosinase , a vital enzyme in the biosynthesis of melanin .
Mode of Action
3-Hydroxypyridine interacts with its targets in a complex manner. It has been found to modulate MAO activity, with the direction of modulation depending on its chemical structural properties . For instance, the isolated 3-hydroxypyridine derivative emoxypine decreased MAO-A activity by 34 – 44% and MAO-B activity by 9 – 10% .
In terms of Tyrosinase, 3-Hydroxypyridine derivatives have shown inhibitory effects, with IC50 values in the range of 25.29 to 64.13 μM .
Biochemical Pathways
The catabolism of 3-Hydroxypyridine is facilitated by a novel four-component gene encoding 3-hydroxypyridine dehydrogenase HpdA . The initial hydroxylation of 3-Hydroxypyridine is catalyzed by this dehydrogenase, leading to the formation of 2,5-dihydroxypyridine .
Pharmacokinetics
It has been reported that 3-hydroxypyridine exhibits efficient catalytic performance for activation of the aldehyde group of furfural .
Result of Action
The action of 3-Hydroxypyridine leads to various molecular and cellular effects. For instance, photosensitization of cultured human skin keratinocytes and fibroblasts by 3-Hydroxypyridine derivatives led to a dose-dependent inhibition of proliferation, cell cycle arrest in G2/M, and induction of apoptosis .
Action Environment
The action of 3-Hydroxypyridine can be influenced by environmental factors. For instance, a study reported a direct and environment-friendly method to produce 3-Hydroxypyridine from bio-based furfural in water over a Raney Fe catalyst . This suggests that the action, efficacy, and stability of 3-Hydroxypyridine can be influenced by the presence of certain catalysts and the nature of the solvent.
Safety and Hazards
Future Directions
The production of pyridine derivatives from bio-based feedstocks instead of fossil fuels is a promising strategy . The development of effective heterogeneous catalysts and mild reaction systems for pyridinization of renewable biomass derivatives remains a huge challenge . This study provides a new way for academia and industry to realize the synthesis of nitrogen-containing chemicals from biomass and its derivatives . The global market size of 3-Hydroxypyridine is expected to grow from 2023 to 2028 .
properties
IUPAC Name |
pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFNBEZIAWKNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52536-09-1 (hydrochloride salt) | |
Record name | 3-Pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |
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DSSTOX Substance ID |
DTXSID1051563 | |
Record name | 3-Pyridinol | |
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Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light tan powder; [Alfa Aesar MSDS] | |
Record name | 3-Pyridinol | |
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Vapor Pressure |
0.55 [mmHg] | |
Record name | 3-Pyridinol | |
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Product Name |
3-Hydroxypyridine | |
CAS RN |
109-00-2 | |
Record name | 3-Hydroxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-00-2 | |
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Record name | 3-Pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-HYDROXYPYRIDINE | |
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Record name | 3-Pyridinol | |
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Record name | 3-Pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.308 | |
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Record name | 3-PYRIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBE4P5B6S | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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